1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene
Overview
Description
Scientific Research Applications
Intramolecular Chain Hydrosilylation
1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene and similar compounds have been studied for their reactivity in intramolecular chain hydrosilylation reactions. For example, diorganyl[2-(trimethylsilylethynyl)phenyl]silanes, when treated with specific initiators in benzene, afford corresponding benzosiloles. The trimethylsilyl group is crucial for stabilizing intermediary alkenyl carbocations, facilitating the reaction through a β-silyl effect, which leads to the formation of ethenyl cations. These cations then abstract a hydride from the silane to yield benzosiloles, demonstrating a method for constructing cyclic silicon-containing compounds (Arii et al., 2016).
Synthesis of Polycyclic Aromatic Hydrocarbons
This compound derivatives have been utilized in the facile synthesis of diverse polycyclic aromatic hydrocarbons (PAHs). By employing a trisaryne equivalent and engaging in Diels-Alder reactions or palladium-catalyzed hexasilylation, researchers have been able to achieve modest to excellent yields of PAHs, highlighting the compound's role in the straightforward synthesis of complex aromatic systems (Ikadai et al., 2005).
Electrophilic Addition and Metal Complex Formation
The compound and its derivatives have been explored for their reactivity in electrophilic addition reactions and the formation of metal complexes. For instance, treatment with cobalt carbonyl compounds leads to the formation of ethynylcobalt complexes, showcasing the potential for creating metal-organic frameworks and catalysts. This reactivity pattern opens avenues for the development of novel materials and catalytic systems (Moreno et al., 2001).
Hydrogallation Reactions
Hydrogallation of compounds such as 1,4-bis(trimethylsilylethynyl)benzene and 1,3,5-tris(trimethylsilylethynyl)benzene with dialkylgallium hydrides has been studied, leading to addition products that showcase potential as di- and tripodal chelating Lewis acids. These findings suggest applications in coordination chemistry and catalysis, where the chelating properties of the resulting compounds could be leveraged (Uhl et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are often used in pharmaceuticals, agrochemicals, and materials due to their unique properties .
Mode of Action
It’s known that trifluoromethyl groups can participate in various chemical reactions . For instance, in the presence of a metal salt, trifluoromethyltrimethylsilane reacts with aldehydes and ketones to give a trimethylsilyl ether .
Biochemical Pathways
The trifluoromethyl group is known to play an increasingly important role in the trifluoromethylation of carbon-centered radical intermediates .
Result of Action
The trifluoromethyl group is known to contribute to the biological activity of many pharmaceuticals .
Action Environment
It’s known that the stability and reactivity of trifluoromethyl groups can be influenced by factors such as temperature and ph .
Properties
IUPAC Name |
trimethyl-[2-[3-(trifluoromethyl)phenyl]ethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3Si/c1-16(2,3)8-7-10-5-4-6-11(9-10)12(13,14)15/h4-6,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWMUAXYSGPPIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401537 | |
Record name | 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40230-93-1 | |
Record name | 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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